molecular formula C7H3BrF3N3 B3221876 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine CAS No. 1208084-50-7

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

Cat. No.: B3221876
CAS No.: 1208084-50-7
M. Wt: 266.02 g/mol
InChI Key: FFNAGOCWKRCXAG-UHFFFAOYSA-N
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Description

Contextualization of the Imidazo[1,2-a]pyrazine (B1224502) Core Scaffold in Academic Chemical Research

The imidazo[1,2-a]pyrazine ring system is a prominent nitrogen-fused heterocyclic scaffold that has garnered substantial attention in academic and pharmaceutical research. medchem-ippas.eu Regarded as a "privileged structure," this scaffold is a common motif in molecules exhibiting a wide array of pharmacological activities. nih.gov Its structural similarity to endogenous purines allows it to interact with a diverse range of biological targets, making it a versatile framework in drug design. nih.gov

Derivatives of the imidazo[1,2-a]pyrazine core have demonstrated a multitude of biological effects, including:

Anticancer Activity : These compounds have been investigated for their ability to inhibit various cancer cell lines. medchem-ippas.eunih.gov They have been shown to act as inhibitors of critical signaling pathways, such as the PI3K-Akt-mTOR pathway, and key enzymes like Aurora kinases and the receptor tyrosine kinase EphB4. medchem-ippas.eubohrium.comnih.gov

Antiviral Properties : Research has identified imidazo[1,2-a]pyrazine derivatives with potent activity against viruses such as the influenza virus and human coronavirus. nih.govnih.gov Some derivatives have been found to inhibit the influenza virus nucleoprotein. nih.gov

Enzyme Inhibition : Beyond cancer-related kinases, this scaffold is effective in inhibiting other enzymes like phosphodiesterases (PDEs). nih.gov

Central Nervous System (CNS) Activity : The structural framework is central to compounds designed as negative modulators of AMPA receptors, which are crucial in mediating fast synaptic transmission in the CNS, indicating potential applications in neurological disorders.

Other Pharmacological Activities : The literature also reports on derivatives with anti-inflammatory, antibacterial, smooth muscle relaxant, cardiotonic, and antioxidant properties. nih.govmdpi.comtsijournals.com

This broad spectrum of activity underscores the importance of the imidazo[1,2-a]pyrazine scaffold as a foundational element for the development of new therapeutic agents. mdpi.commdpi.com

Rationale for Research on Halogenated and Trifluoromethylated Heterocyclic Systems in Chemical Biology

The strategic incorporation of halogen atoms and trifluoromethyl (CF3) groups is a cornerstone of modern medicinal chemistry, used to fine-tune the physicochemical and pharmacological properties of lead compounds. nih.govhovione.com

Bromine in Drug Design: The introduction of a bromine atom into a heterocyclic system can profoundly influence its biological profile. ump.edu.plsemanticscholar.org Bromination can enhance therapeutic activity, favorably alter metabolic pathways, and increase a drug's duration of action. semanticscholar.orgump.edu.pl A key aspect of this is the ability of bromine to participate in "halogen bonding." semanticscholar.orgump.edu.pl This is a highly directional, non-covalent interaction between the bromine atom (acting as a Lewis acid) and a Lewis base (like an oxygen or nitrogen atom) in a biological target, such as a protein receptor. nih.govmedchem-ippas.eunih.gov This interaction, comparable in strength to a hydrogen bond, can significantly improve ligand-receptor binding affinity and specificity. medchem-ippas.eumedchem-ippas.euacs.org

The Trifluoromethyl (CF3) Group: The CF3 group is one of the most vital substituents in drug design due to its unique electronic and steric properties. nih.govmdpi.commdpi.com Its inclusion in a molecule offers several advantages:

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation by enzymes, which can improve the pharmacokinetic profile of a drug. mdpi.com

Increased Lipophilicity : The CF3 group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability. mdpi.comhovione.com

Enhanced Binding Affinity : As a strong electron-withdrawing group, the CF3 moiety can alter the electronic properties of the scaffold, leading to stronger interactions (e.g., electrostatic or hydrogen bonding) with biological targets. mdpi.com

Bioisosterism : The CF3 group is often used as a bioisostere for other chemical groups like a methyl, chloro, or even a nitro group. nih.govmdpi.comresearchgate.net This substitution can maintain or improve biological activity while favorably modifying other properties like metabolic stability. nih.govlboro.ac.ukacs.org

The combination of a bromine atom and a trifluoromethyl group on the imidazo[1,2-a]pyrazine scaffold, as seen in 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, thus represents a deliberate strategy to create a highly functionalized and versatile chemical building block.

Overview of Key Academic Research Trajectories for the Chemical Compound and its Derivatives

While extensive literature on the specific biological activities of this compound itself is not prominent, its primary role in academic research is that of a key heterocyclic intermediate or building block. nbinno.com Its structure is designed for facile diversification, allowing researchers to synthesize libraries of novel compounds for biological screening. The bromine atom at the 6-position serves as a versatile handle for cross-coupling reactions, while the trifluoromethyl group at the 2-position imparts desirable drug-like properties to the final derivatives.

Key research trajectories for this compound and its derivatives involve its use in the synthesis of inhibitors for various biological targets. The general strategy involves using the bromo-substituted core as a scaffold to which different chemical moieties can be attached, typically via metal-catalyzed cross-coupling reactions like the Suzuki coupling.

Table 1: Examples of Research Trajectories for Functionalized Imidazo[1,2-a]pyrazine Derivatives

Derivative ClassBiological Target/ActivitySynthetic Strategy HighlightReference
Diarylurea/Diarylamide DerivativesAntiproliferative (Melanoma)Coupling of amines to a halogenated imidazo[1,2-a]pyrazine core. nih.gov
Substituted Phenyl DerivativesCDK9 Inhibition (Anticancer)Functionalization at the 3-position of the imidazo[1,2-a]pyrazine ring. nih.gov
Cyclohexyl DerivativesAntiviral (Human Coronavirus)Variation of substituents at the 2- and 3-positions of the core scaffold. nih.gov
Amine-Substituted DerivativesAMPAR Negative ModulationDisplacement of a halo-group on the pyrazine (B50134) ring with various amines.
Aryl-Substituted DerivativesInfluenza Nucleoprotein InhibitionSynthesis of a library of derivatives with diverse substitutions to screen for antiviral activity. nih.gov

This table is illustrative of the types of research conducted on the broader class of imidazo[1,2-a]pyrazine derivatives, for which this compound is a key potential starting material.

The research indicates that the 6-bromo position is readily functionalized to explore structure-activity relationships (SAR). For instance, in the development of AMPAR modulators, the halo-position on the pyrazine ring was displaced with various amines to optimize potency and selectivity. Similarly, research into CDK9 inhibitors involved creating derivatives with different groups at the 2- and 3-positions to enhance inhibitory activity against the kinase and cytotoxic effects against cancer cell lines. nih.gov The data below highlights the potency of such optimized derivatives.

Table 2: Biological Activity of Representative Imidazo[1,2-a]pyrazine Derivatives

Compound/Derivative TypeTargetActivity (IC50)Cell Line/AssayReference
Pyridine/Benzyl Derivative (3c)CDK90.16 µMKinase Assay nih.gov
Pyridine/Benzyl Derivative (3c)Antiproliferative6.66 µM (average)MCF7, HCT116, K562 nih.gov
Pyridine/Cyclohexyl Derivative (3b)Antiviral56.96 µMHuman Coronavirus 229E nih.gov
Imidazo[1,2-a]pyrazine A4AntiviralPotent InhibitionInfluenza A and B Viruses nih.gov

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-5-3-14-2-4(7(9,10)11)13-6(14)1-12-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNAGOCWKRCXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N1C=C(N=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672049
Record name 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
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URL https://comptox.epa.gov/dashboard/DTXSID00672049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208084-50-7
Record name 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 6 Bromo 2 Trifluoromethyl Imidazo 1,2 a Pyrazine

Retrosynthetic Analysis and Key Precursors for Imidazo[1,2-a]pyrazine (B1224502) Synthesis

A retrosynthetic analysis of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine (1) suggests that the most logical approach involves the disconnection of the imidazole (B134444) ring. This leads to two key precursors: a substituted 2-aminopyrazine (B29847) and a trifluoromethyl-containing α-halocarbonyl compound. The bromine atom at the C-6 position can be incorporated either from the outset in the aminopyrazine precursor or through a subsequent regioselective bromination of the formed imidazo[1,2-a]pyrazine core.

Following the first strategy, the target molecule (1) can be retrosynthetically disconnected at the N1-C2 and C3-N4 bonds of the imidazole ring. This disconnection points to 5-bromo-2-aminopyrazine (2) as the key pyrazine-based precursor and a reactive trifluoromethylcarbonyl species. A common and effective reagent for introducing the 2-(trifluoromethyl) group is 3-bromo-1,1,1-trifluoroacetone (B149082) (3). This approach is advantageous as it directly establishes the desired substitution pattern on the pyrazine (B50134) ring, thus ensuring the final position of the bromine atom.

Key Precursors for the Synthesis of this compound:

PrecursorChemical StructureRole in Synthesis
5-Bromo-2-aminopyrazineA pyrazine ring with an amino group at C-2 and a bromine atom at C-5.Provides the pyrazine backbone and the C-6 bromine substituent of the target molecule.
3-Bromo-1,1,1-trifluoroacetoneA trifluoromethyl ketone with a bromine atom at the α-position.Serves as the electrophilic partner to form the imidazole ring and introduce the trifluoromethyl group at the C-2 position.

This retrosynthetic strategy simplifies the synthesis to a convergent process where the two main building blocks are combined in a key cyclocondensation step.

Classical and Modern Approaches to Imidazo[1,2-a]pyrazine Ring System Formation

The construction of the imidazo[1,2-a]pyrazine ring system is a cornerstone of the synthesis of the target compound. Various methods have been developed, ranging from classical cyclocondensation reactions to more contemporary multi-component and metal-catalyzed strategies.

The most direct and widely employed method for the synthesis of the imidazo[1,2-a]pyrazine scaffold is the cyclocondensation reaction between a 2-aminopyrazine and an α-halocarbonyl compound. This reaction, often referred to as a Tchichibabin-type reaction, proceeds through an initial N-alkylation of the endocyclic nitrogen of the aminopyrazine, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic fused-ring system.

In the context of synthesizing this compound, this involves the reaction of 5-bromo-2-aminopyrazine with 3-bromo-1,1,1-trifluoroacetone. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), and may be facilitated by the presence of a base to neutralize the hydrogen bromide formed during the reaction.

Typical Reaction Conditions for Cyclocondensation:

ReactantsSolventTemperatureReaction Time
5-Bromo-2-aminopyrazine, 3-Bromo-1,1,1-trifluoroacetoneEthanolReflux6-24 hours
5-Bromo-2-aminopyrazine, 3-Bromo-1,1,1-trifluoroacetoneDMF80-100 °C4-12 hours

This method offers a straightforward route to the desired scaffold with the trifluoromethyl group pre-installed at the C-2 position.

Multi-component reactions (MCRs) provide an efficient alternative for the synthesis of imidazo[1,2-a]pyrazine derivatives by combining three or more starting materials in a single pot. nih.gov The Groebke–Blackburn–Bienaymé reaction is a notable example of a three-component reaction that can be adapted for the synthesis of this scaffold. nih.gov This reaction typically involves a 2-aminoazine (such as 2-aminopyrazine), an aldehyde, and an isocyanide.

While not the most direct route to the specifically substituted this compound, MCRs offer a high degree of molecular diversity and can be used to generate libraries of related compounds. For the target compound, this would necessitate the use of a trifluoromethylated aldehyde and a subsequent bromination step, or a more complex multi-component strategy involving a brominated aminopyrazine.

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis and functionalization of heterocyclic compounds, including imidazo[1,2-a]pyrazines. rsc.org Palladium- and copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, are commonly used to introduce substituents onto the pyrazine ring of the scaffold.

Regioselective Bromination at the C-6 Position of the Imidazo[1,2-a]pyrazine Scaffold

As discussed in the retrosynthetic analysis, a key strategic consideration is the timing of the introduction of the bromine atom. If the synthesis starts with an unbrominated 2-aminopyrazine to form 2-(trifluoromethyl)imidazo[1,2-a]pyrazine (B10161), a subsequent regioselective bromination at the C-6 position would be necessary. The electronic properties of the imidazo[1,2-a]pyrazine ring system generally direct electrophilic substitution to the imidazole ring, most commonly at the C-3 position. stackexchange.com Therefore, achieving selective bromination on the pyrazine ring at C-6 can be challenging.

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination of aromatic and heteroaromatic compounds. tsijournals.com The reaction proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity of the bromination of the imidazo[1,2-a]pyrazine ring is influenced by the electron density of the different positions. The imidazole part of the scaffold is generally more electron-rich and thus more susceptible to electrophilic attack than the pyrazine ring.

Direct bromination of 2-(trifluoromethyl)imidazo[1,2-a]pyrazine with NBS would likely lead to a mixture of products, with bromination at the C-3 position being a significant side reaction. To achieve selective bromination at the C-6 position, one might need to employ a strategy that deactivates the imidazole ring or utilizes a directing group to favor substitution on the pyrazine ring. However, a more reliable and commonly employed strategy is to start with a pre-brominated precursor, such as 5-bromo-2-aminopyrazine, which ensures the bromine is located at the desired C-6 position in the final product.

Comparison of Bromination Strategies:

StrategyAdvantagesDisadvantages
Direct Bromination of 2-(trifluoromethyl)imidazo[1,2-a]pyrazine with NBSPotentially shorter synthetic route.Poor regioselectivity, leading to a mixture of isomers and difficult purification.
Cyclocondensation with 5-Bromo-2-aminopyrazineExcellent regiocontrol for the C-6 bromo substituent.Requires the synthesis of the brominated starting material.

Given the challenges associated with regioselective bromination of the imidazo[1,2-a]pyrazine core, the synthetic route commencing with 5-bromo-2-aminopyrazine is the more robust and preferred method for the synthesis of this compound.

Directed Bromination Strategies

Direct bromination of the parent 2-(trifluoromethyl)imidazo[1,2-a]pyrazine is not the preferred method for the synthesis of the 6-bromo isomer. Electrophilic aromatic substitution on the imidazo[1,2-a]pyrazine ring system typically occurs at the C-3 and C-5 positions, which are more electronically activated. Therefore, to achieve the desired 6-bromo substitution pattern, a directed strategy is necessary, which involves starting with a pyrazine ring that already contains the bromine atom at the correct position.

The key starting material for this approach is 2-amino-5-bromopyrazine (B17997). The synthesis of this precursor is well-documented and is typically achieved through the bromination of 2-aminopyrazine. Various brominating agents can be employed for this purpose, with N-bromosuccinimide (NBS) in a suitable solvent being a common choice due to its milder nature and ease of handling compared to liquid bromine.

Table 1: Synthesis of 2-amino-5-bromopyrazine

Starting MaterialReagentSolventGeneral ConditionsProduct
2-AminopyrazineN-Bromosuccinimide (NBS)Acetonitrile or DichloromethaneRoom temperature, inert atmosphere2-Amino-5-bromopyrazine
2-AminopyrazineBromineAcetic AcidControlled temperature2-Amino-5-bromopyrazine

Introduction of the Trifluoromethyl Group at the C-2 Position

With 2-amino-5-bromopyrazine in hand, the subsequent step is the annulation of the imidazole ring to introduce the trifluoromethyl group at the C-2 position. This is typically achieved through a condensation reaction with a suitable trifluoromethyl-containing C2-synthon.

The most common C2-synthon for this transformation is an α-haloketone bearing a trifluoromethyl group. Specifically, 3-bromo-1,1,1-trifluoroacetone (also known as 3-bromo-1,1,1-trifluoropropan-2-one) is a frequently used reagent. The reaction proceeds via an initial alkylation of the exocyclic amino group of 2-amino-5-bromopyrazine, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrazine ring system.

The reaction is typically carried out in a polar solvent, such as ethanol or isopropanol, and may be facilitated by the presence of a mild base, like sodium bicarbonate, to neutralize the hydrogen bromide formed during the reaction. Heating is generally required to drive the reaction to completion.

Table 2: Annulation Reaction for the Synthesis of this compound

Reactant 1Reactant 2SolventBase (optional)General Conditions
2-Amino-5-bromopyrazine3-Bromo-1,1,1-trifluoroacetoneEthanol, Isopropanol, or AcetonitrileSodium BicarbonateReflux or heating at elevated temperatures

While the convergent synthesis starting from 2-amino-5-bromopyrazine is the most direct route, late-stage functionalization to introduce the trifluoromethyl group onto a pre-formed 6-bromoimidazo[1,2-a]pyrazine (B1517230) core represents an alternative, albeit more challenging, strategy. This approach would involve the direct C-H trifluoromethylation of 6-bromoimidazo[1,2-a]pyrazine.

Recent advances in photoredox catalysis and radical chemistry have provided methods for the direct trifluoromethylation of heteroaromatic compounds. Reagents such as sodium triflinate (Langlois' reagent, CF3SO2Na) or Togni's reagents, in combination with a suitable photocatalyst and light source, can generate trifluoromethyl radicals that can then react with the heteroaromatic substrate.

However, a significant challenge in this approach is achieving regioselectivity. The C-3 position of the imidazo[1,2-a]pyrazine ring is often more susceptible to radical attack. Therefore, direct trifluoromethylation of 6-bromoimidazo[1,2-a]pyrazine could potentially lead to a mixture of C-2 and C-3 trifluoromethylated isomers, necessitating chromatographic separation and likely resulting in lower yields of the desired product.

Optimization of Reaction Conditions and Yields for Research Scale

The optimization of the condensation reaction between 2-amino-5-bromopyrazine and a trifluoromethylated α-haloketone is crucial for achieving high yields and purity on a research scale. Several factors can be systematically varied to improve the reaction outcome.

Solvent: The choice of solvent can significantly impact the reaction rate and solubility of the starting materials and intermediates. A screening of polar aprotic solvents (e.g., acetonitrile, DMF) and polar protic solvents (e.g., ethanol, isopropanol) is often performed.

Base: While the reaction can proceed without a base, the inclusion of a mild, non-nucleophilic base such as sodium bicarbonate or potassium carbonate can improve the yield by neutralizing the acid byproduct. Stronger bases should be avoided as they can lead to side reactions.

Temperature and Reaction Time: The reaction typically requires heating to proceed at a reasonable rate. Optimization of the reaction temperature and monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can prevent the formation of degradation products from prolonged heating.

Purification: The crude product is often purified by column chromatography on silica (B1680970) gel to remove any unreacted starting materials and byproducts. The choice of eluent system is critical for achieving good separation.

Table 3: Parameters for Optimization of the Condensation Reaction

ParameterVariables to be TestedMonitoring Technique
SolventEthanol, Isopropanol, Acetonitrile, DMFTLC, LC-MS
BaseNone, NaHCO₃, K₂CO₃, DiisopropylethylamineTLC, LC-MS
TemperatureRoom Temperature to RefluxTLC, LC-MS
Reaction Time2 to 24 hoursTLC, LC-MS

Stereochemical Considerations in Imidazo[1,2-a]pyrazine Synthesis (if applicable)

For the synthesis of this compound, there are no stereochemical considerations as the final molecule is achiral and does not possess any stereocenters. The imidazo[1,2-a]pyrazine ring system is planar. If the synthesis were to involve chiral starting materials or catalysts leading to the formation of stereocenters in substituents on the ring, then stereochemical outcomes would need to be considered. However, for the specific target compound as named, this is not applicable.

Chemical Reactivity and Transformation Studies of 6 Bromo 2 Trifluoromethyl Imidazo 1,2 a Pyrazine

Reactivity at the Bromo-Substituted Position (C-6)

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) provides a direct method for replacing the C-6 bromine atom with various nucleophiles. For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, a condition met by the imidazo[1,2-a]pyrazine (B1224502) core itself. nih.gov The reaction typically proceeds via an addition-elimination mechanism involving a Meisenheimer intermediate. nih.gov

While direct studies on 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine are not extensively detailed, analogous systems such as 6-chloro-imidazo[1,2-b]pyridazines undergo efficient SNAr reactions with primary and secondary alkylamines. researchgate.net These reactions are often promoted by the addition of a fluoride (B91410) source, like cesium fluoride (CsF), which can facilitate the displacement of the halide. researchgate.net It is well-established that heteroaromatic halides can undergo SNAr, and the rate of reaction is influenced by the nature of the leaving group and the electron-withdrawing capacity of the ring system. youtube.comyoutube.com Given these principles, this compound is an anticipated substrate for SNAr with a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate diverse C-6 functionalized derivatives.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-6 bromo position of the title compound is an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile methods for creating C(sp²)–C(sp²) bonds, utilizing aryl or vinyl boronic acids or their esters. nih.gov The reaction has been successfully applied to various brominated heterocyclic systems, including imidazo[1,2-a]pyrazine derivatives. For instance, the synthesis of potent modulators of the α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) receptor involved a Suzuki-Miyaura coupling step at the C-6 position of a related imidazo[1,2-a]pyrazine core. nih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, a base (e.g., Na₂CO₃), and a suitable solvent system. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions on Related Bromo-Heterocycles
Starting MaterialCoupling PartnerCatalyst/LigandBaseSolventYieldReference
6-Bromo-imidazo[1,2-a]pyrazine derivativeArylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O57–86% nih.gov
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneArylboronic acidXPhosPdG2/XPhosK₃PO₄1,4-DioxaneGood nih.gov
3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aryl-boronic acidPd(PPh₃)₄Na₂CO₃DME/EtOH/H₂O14-28% nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is widely used in pyrazine (B50134) chemistry to introduce alkynyl moieties. rsc.org Brominated pyrazolo[1,5-a]pyrimidines have been shown to undergo Sonogashira coupling with various alkynes, highlighting the utility of this reaction for structurally similar imidazo[1,2-a]pyrazines. researchgate.net These reactions are valuable for creating extended π-conjugated systems. rsc.org

Table 2: Examples of Sonogashira Coupling Conditions on Related Bromo-Heterocycles
Starting MaterialCoupling PartnerCatalyst SystemBaseSolventYieldReference
Bromo-diazenyl-pyrazolo[1,5-a]pyrimidin-2-amineTerminal AlkynePd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHFHigh researchgate.net
6-Bromo-3-fluoro-2-pyridinecarbonitrileTerminal AlkynePd(PPh₃)₂Cl₂ / CuITriethylamineTHF85-93% soton.ac.uk
3-Bromo-6-methyl-1,2,4,5-tetrazineTerminal AlkynePd(PPh₃)₂Cl₂ / CuITriethylamineTHFGood rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds between aryl halides and amines. nih.govresearchgate.net The reaction is known for its broad substrate scope and functional group tolerance. While specific examples on this compound are scarce, the Buchwald-Hartwig amination is routinely and successfully applied to a wide variety of aryl bromides, including electron-deficient heterocyclic systems. nih.govresearchgate.net The reaction typically involves a palladium precatalyst, a phosphine (B1218219) ligand (e.g., XPhos, BINAP), and a strong base such as sodium tert-butoxide. nih.govresearchgate.net

Reductive Debromination and Hydrogenation

The bromine atom at C-6 can be removed through reductive debromination to yield the parent 2-(trifluoromethyl)imidazo[1,2-a]pyrazine (B10161). This can be achieved using various methods, including catalytic hydrogenation. For instance, studies on imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyrimidine (B1208166) derivatives have shown that catalytic hydrogenation using a palladium catalyst can reduce the pyrazine ring to its tetrahydro derivative. researchgate.net Under certain conditions, this process can also be accompanied by dehalogenation. Alternative methods for reductive dehalogenation, not involving hydrogenation of the ring, could include treatment with reagents like zinc dust in acetic acid or using a palladium catalyst with a hydride source such as formic acid or sodium borohydride.

Reactivity of the Trifluoromethyl Group (C-2)

Stability and Potential for Derivatization

The trifluoromethyl (CF₃) group is a key feature of the molecule, significantly influencing its electronic properties and metabolic stability. It is a strong electron-withdrawing group, which deactivates the imidazo[1,2-a]pyrazine core towards electrophilic attack and activates it towards nucleophilic attack.

The C-F bonds in a trifluoromethyl group are exceptionally strong, rendering the group highly stable and generally inert to many common reaction conditions, including those used for metal-catalyzed cross-coupling and nucleophilic substitution at other positions on the ring. nih.gov Derivatization of the CF₃ group itself is challenging and typically requires harsh conditions not compatible with the heterocyclic core. Therefore, in most synthetic applications involving this compound, the trifluoromethyl group is considered a stable, non-reactive substituent that serves to modulate the properties of the final molecule.

Reactivity of the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine system is an electron-deficient heterocycle. rsc.org The reactivity of the core is dictated by the interplay of the two fused rings and the substituents. Electrophilic aromatic substitution on the parent imidazo[1,2-a]pyrazine ring preferentially occurs at the C-3 position of the imidazole (B134444) ring. researchgate.netstackexchange.com This regioselectivity is governed by the ability of the resulting intermediate to maintain the aromaticity of the six-membered pyrazine ring. stackexchange.com

Oxidation and Reduction Pathways

Specific studies detailing the oxidation and reduction of this compound have not been extensively reported. General knowledge of similar heterocyclic systems allows for postulation of potential reaction pathways.

The imidazo[1,2-a]pyrazine ring system is generally considered electron-deficient. The nitrogen atoms in the pyrazine ring and the imidazole bridgehead nitrogen can be susceptible to oxidation under strong oxidizing conditions, potentially leading to N-oxide formation. However, the presence of the electron-withdrawing trifluoromethyl group at the 2-position is expected to decrease the electron density of the imidazole ring, making it less susceptible to oxidation compared to unsubstituted or electron-rich analogs. The bromine atom at the 6-position further contributes to the electron-deficient nature of the pyrazine ring.

Regarding reduction, catalytic hydrogenation could potentially lead to debromination or saturation of the pyrazine ring, depending on the catalyst and reaction conditions employed. The trifluoromethyl group is generally stable under typical catalytic hydrogenation conditions. Chemical reduction with hydride reagents would likely target the pyrazine ring, but specific outcomes are difficult to predict without experimental data.

A summary of plausible, though not experimentally verified, oxidation and reduction reactions is presented in Table 1.

Table 1: Postulated Oxidation and Reduction Reactions of this compound

Reaction TypeReagent/Condition (Hypothetical)Potential Product(s)
Oxidationm-CPBAThis compound N-oxide
ReductionH₂, Pd/C2-(Trifluoromethyl)imidazo[1,2-a]pyrazine
ReductionNaBH₄Tetrahydro-6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

Acid-Base Properties and Protonation Sites

The acid-base properties of this compound are determined by the basicity of the nitrogen atoms within the bicyclic system. The imidazo[1,2-a]pyrazine core contains three nitrogen atoms, each with a lone pair of electrons that could potentially be protonated.

The most basic nitrogen atom is predicted to be N1 in the imidazole ring, as its lone pair is generally more available for protonation compared to the nitrogen atoms in the pyrazine ring. The electron-withdrawing effects of the adjacent trifluoromethyl group at C2 and the bromine atom at C6 are expected to significantly decrease the basicity of all nitrogen atoms in the molecule, making it a relatively weak base.

Computational studies on related imidazo[1,2-a]pyridine (B132010) systems have shown that the N1 position is the primary site of protonation. While no specific pKa values for this compound are available in the literature, it is anticipated to have a low pKa value, indicative of a weak base.

The predicted protonation equilibrium is shown below:

Figure 1: Predicted Protonation of this compound

A comparative overview of the predicted basicity of the nitrogen atoms is provided in Table 2.

Table 2: Predicted Basicity and Protonation Sites of this compound

Nitrogen AtomPredicted BasicityRationale
N1Most BasicLone pair is more localized and available for protonation.
N4Less BasicLone pair is part of the aromatic pyrazine ring system.
N7Least BasicBridgehead nitrogen with lone pair delocalized across the bicyclic system.

Based on a thorough review of scientific literature and chemical databases, detailed theoretical and computational investigation data specifically for the compound This compound is not publicly available.

While computational studies, including Density Functional Theory (DFT) calculations, have been performed on analogous structures such as other substituted imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines, these findings are specific to their respective molecular structures. nih.govnih.govnih.govresearchgate.net The electronic and structural properties of a molecule are highly sensitive to the specific nature and position of its substituents. Therefore, extrapolating data from related but different compounds—such as those with a methyl or phenyl group instead of a trifluoromethyl group, or with additional substitutions on the imidazo[1,2-a]pyrazine core—would not provide a scientifically accurate characterization of this compound.

Generating the requested article with the specified detailed subsections requires access to research where this particular compound has been the subject of dedicated quantum chemical calculations, molecular dynamics simulations, and other computational analyses. As this specific information could not be located, fulfilling the request to generate a thorough and scientifically accurate article focusing solely on this compound is not possible at this time.

Theoretical and Computational Investigations of 6 Bromo 2 Trifluoromethyl Imidazo 1,2 a Pyrazine

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in understanding the binding mode and affinity of compounds like 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine with various biological macromolecules. For the broader class of imidazo[1,2-a]pyrazine (B1224502) derivatives, docking studies have been crucial in elucidating their mechanism of action against several key protein targets.

For instance, various substituted imidazo[1,2-a]pyrazines have been investigated as potential inhibitors of enzymes such as Aurora kinases and tubulin, which are significant targets in cancer therapy. nih.govnih.gov Molecular docking simulations of these derivatives have revealed key interactions within the ATP-binding pocket of Aurora kinases and the colchicine-binding site of tubulin. nih.gov These interactions often involve hydrogen bonds with backbone atoms and hydrophobic interactions with surrounding amino acid residues.

In a study focused on developing novel imidazo[1,2-a]pyrazine derivatives as tubulin polymerization inhibitors, molecular docking showed that the compounds fit well into the colchicine (B1669291) binding site. nih.gov Similarly, research on imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors has utilized X-ray crystallography and molecular modeling to understand the structure-activity relationships. nih.gov

While specific binding affinity predictions for this compound are not available, studies on analogous compounds provide insights into the potential interactions. For example, a computational analysis of imidazo[1,2-a]pyrazine derivatives targeting Staphylococcus aureus Pyruvate carboxylase (SaPC) revealed a binding energy of -6.9 kcal/mol for the most promising compound, highlighting the role of hydrophobic interactions, van der Waals forces, and hydrogen bonding. espublisher.com

The trifluoromethyl group at the 2-position of the target compound is expected to play a significant role in its binding affinity. The introduction of trifluoromethyl groups in ligands has been shown to improve inhibitory activity through the formation of multipolar interactions with the protein backbone. nih.gov This substitution can also enhance binding affinity due to the hydrophobic effect and the potential for more optimal van der Waals contacts within the binding site. nih.gov

Table 1: Predicted Binding Affinities of Analogous Imidazo[1,2-a]pyrazine Derivatives against Various Protein Targets

Compound ClassProtein TargetPredicted Binding Affinity (kcal/mol)Key Interactions
Imidazo[1,2-a]pyrazine DerivativesStaphylococcus aureus Pyruvate carboxylase (SaPC)-6.9Hydrophobic interactions, van der Waals forces, hydrogen bonding
Imidazo[1,2-a]pyridine (B132010) DerivativesOxidoreductase (Breast Cancer)-9.207Interactions with His 222, Tyr 216, Lys 270

Note: The data in this table is based on studies of analogous compounds and is intended to be illustrative of the potential binding characteristics of this compound.

The interaction profile of a ligand with its protein target is crucial for understanding its biological activity. For the imidazo[1,2-a]pyrazine scaffold, several key interactions have been consistently observed in computational studies. These include:

Hydrogen Bonding: The nitrogen atoms in the imidazo[1,2-a]pyrazine core can act as hydrogen bond acceptors, forming interactions with donor groups in the protein's active site.

Hydrophobic Interactions: The aromatic rings of the scaffold contribute to hydrophobic interactions with nonpolar residues in the binding pocket. The bromo and trifluoromethyl substituents on the target compound would further enhance these interactions.

Pi-Stacking: The planar aromatic system can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and histidine.

In the context of this compound, the bromine atom at the 6-position can participate in halogen bonding, a noncovalent interaction that can contribute to binding affinity and selectivity. The trifluoromethyl group, as mentioned, can form multipolar interactions with the protein backbone. nih.gov

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model can be generated based on the structures of known active compounds and then used to screen large chemical databases for novel molecules with similar features.

For the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine series, pharmacophore models have been developed to guide the discovery of new therapeutic agents. nih.govresearchgate.net These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. A study on imidazo[1,2-a]pyridine hits for visceral leishmaniasis utilized pharmacophore investigation to inform subsequent hit optimization. nih.gov

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those that are most likely to bind to a drug target. This approach, often guided by pharmacophore models or docking simulations, has been successfully applied to the imidazo[1,2-a]pyridine scaffold. nih.govresearchgate.netrsc.org In one such collaborative effort, in silico probing of proprietary pharmaceutical company libraries led to the rapid expansion of a hit chemotype with anti-leishmanial activity. nih.govrsc.org

A hypothetical pharmacophore model for this compound and its analogs would likely include:

A hydrogen bond acceptor feature corresponding to the nitrogen atoms in the pyrazine (B50134) ring.

An aromatic ring feature representing the fused bicyclic system.

A hydrophobic feature associated with the trifluoromethyl group.

A halogen bond donor feature for the bromine atom.

This model could then be used in a virtual screening campaign to identify other compounds from large databases that fit these spatial and chemical requirements, potentially leading to the discovery of novel bioactive molecules.

Table 2: Common Pharmacophoric Features of Imidazo[1,2-a]pyrazine Derivatives

Pharmacophoric FeaturePotential Interacting Group on Protein
Hydrogen Bond AcceptorAmide protons, hydroxyl groups
Aromatic RingAromatic residues (Phe, Tyr, His)
Hydrophobic GroupAliphatic and aromatic residues
Halogen Bond DonorCarbonyl oxygens, other electron-rich atoms

Exploration of Biological Targets and Mechanisms of Action for 6 Bromo 2 Trifluoromethyl Imidazo 1,2 a Pyrazine Pre Clinical Research Focus

In Vitro Screening against Enzyme Panels and Receptor Libraries

The imidazo[1,2-a]pyrazine (B1224502) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the generation of compound libraries for high-throughput screening. These libraries are routinely tested against extensive panels of enzymes and receptors to identify novel biological activities. This screening approach has led to the discovery of imidazo[1,2-a]pyrazine derivatives as potent modulators of various biological targets, including kinases, receptors, and structural proteins. tsijournals.comnih.gov For example, initial enzymatic inhibition screening experiments of in-house compound libraries successfully identified imidazo[1,2-a]pyrazine hits with moderate inhibitory activity against ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). acs.org Similarly, cell-based phenotypic screening of a compound library identified a series of imidazo[1,2-a]pyrazine derivatives with robust anti-influenza activity, which were originally designed as HIV reverse transcriptase inhibitors. acs.org This demonstrates that broad, unbiased screening is a fruitful strategy for uncovering the diverse therapeutic potential of this chemical class.

Cellular Assays for Target Engagement and Pathway Modulation

Following initial screening, hit compounds from the imidazo[1,2-a]pyrazine class are subjected to a variety of cellular assays to confirm their mechanism of action, assess their potency in a more biologically relevant context, and understand their effects on cellular pathways.

The imidazo[1,2-a]pyrazine core is a well-established scaffold for the development of kinase inhibitors. nih.gov Derivatives have shown potent inhibitory activity against several important cancer-related kinases.

Aurora Kinases: A significant body of research has focused on imidazo[1,2-a]pyrazines as inhibitors of Aurora kinases A and B, which are key regulators of the cell cycle and are frequently overexpressed in tumors. researchgate.net Optimization of an initial hit compound led to the discovery of potent inhibitors with picomolar affinity for Aurora A and B and strong cellular potency, as measured by the inhibition of histone H3 phosphorylation. nih.gov

Phosphoinositide 3-kinases (PI3K): Certain imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of PI3K, another critical pathway in cancer cell growth and survival. tsijournals.com Some analogs have been developed as potent PI3K/mTOR dual inhibitors, demonstrating significant anti-tumoral activities. drugbank.com

Table 1: Kinase Inhibition by Select Imidazo[1,2-a]pyrazine Derivatives
Compound ClassTarget KinaseActivity MetricReported ValueReference
Imidazo[1,2-a]pyrazine AnalogAurora AIC50Potent inhibition noted nih.gov
Imidazo[1,2-a]pyrazine AnalogAurora BIC50Potent inhibition noted nih.gov
Imidazo[1,2-a]pyrazine AnalogPI3KIC50Activity identified tsijournals.com

Beyond enzyme inhibition, imidazo[1,2-a]pyrazine derivatives have been found to modulate the activity of key receptors in the central nervous system.

AMPA Receptors: A high-throughput screening campaign identified imidazo[1,2-a]pyrazines as selective negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.gov Subsequent optimization yielded potent and brain-penetrant leads that selectively inhibit AMPA receptors highly enriched in the hippocampus, suggesting potential applications as anticonvulsants. nih.gov

Other Receptors: The versatility of the scaffold has been demonstrated by the discovery of derivatives that act as positive allosteric modulators of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor and as negative allosteric modulators of the μ-opioid receptor. acs.orgmdpi.com There is limited public information regarding the specific modulation of GABA-A receptors by this class of compounds.

Several studies have identified imidazo[1,2-a]pyrazine-based compounds as potent inhibitors of tubulin polymerization. nih.gov This mechanism is a clinically validated strategy for cancer treatment. These compounds act as colchicine (B1669291) binding site inhibitors (CBSIs), disrupting the formation of microtubules, which are essential for cell division. nih.gov Mechanism of action studies confirmed that active compounds in this class inhibit tubulin polymerization in vitro and impair microtubule-dependent processes in neuroblastoma cells, leading to cell death. nih.gov

The imidazo[1,2-a]pyrazine framework has been explored for its potential as both an antioxidant and an antimicrobial agent.

Antioxidant Activity: A series of synthesized imidazo[1,2-a]pyrazine derivatives were evaluated for their free radical scavenging activity. Several compounds displayed promising antioxidant properties, with IC50 values for 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging comparable to the standard, ascorbic acid. tsijournals.com

Antimicrobial Activity: Derivatives of the imidazo[1,2-a]pyrazine scaffold have demonstrated a range of antimicrobial activities. Studies have reported activity against various bacteria and fungi. tsijournals.com For instance, certain hybrids have shown antifungal potential against pathogenic Sporothrix species. nih.gov Other research has focused on developing these compounds as antibacterial agents against pathogens like extensively drug-resistant (XDR) S. Typhi. mdpi.com

Table 2: Bioactivities of Select Imidazo[1,2-a]pyrazine Derivatives
Compound ClassActivity TypeAssay/ModelResultReference
Imidazo[1,2-a]pyrazine AnalogsAntioxidantDPPH radical scavengingIC50 values from 8.54 to 28.1 μM tsijournals.com
Imidazo[1,2-a]pyrazine AnalogsAntifungalBroth microdilution vs. SporothrixAntifungal activity observed nih.gov
Imidazo[1,2-a]pyrazine AnalogsAnticancerTubulin Polymerization InhibitionEffective inhibition comparable to colchicine nih.gov
Imidazo[1,2-a]pyrazine AnalogsAntiviralCell-based anti-influenza assayPotent and broad-spectrum activity acs.org

Identification of Specific Biological Targets and Binding Modes

For several of the activities described, specific biological targets and binding interactions have been elucidated.

Tubulin: Imidazo[1,2-a]pyrazine derivatives that inhibit microtubule formation have been confirmed to bind to the colchicine site on β-tubulin. nih.gov The binding of these compounds prevents the polymerization of α/β-tubulin heterodimers into microtubules, leading to mitotic arrest and apoptosis in cancer cells.

Aurora Kinases: X-ray crystallography and molecular modeling studies have guided the optimization of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors, elucidating the key interactions within the ATP-binding pocket of the enzyme that are responsible for their high potency.

Influenza Nucleoprotein: For antiviral derivatives, studies have shown that the compound binds directly to the viral nucleoprotein. acs.org This interaction induces clustering of the nucleoprotein and prevents its accumulation in the nucleus, thereby inhibiting viral replication. acs.org

AMPA Receptors: Selective inhibitors appear to function by partially disrupting the protein-protein interaction between the TARP γ-8 accessory protein and the pore-forming subunit of the AMPA receptor ion channel. nih.gov

Investigation of Downstream Biological Effects in Model Systems (e.g., Cell Cycle Arrest, Apoptosis in Cancer Cell Lines)

Comprehensive searches of publicly available scientific literature and databases did not yield specific studies detailing the investigation of downstream biological effects, such as cell cycle arrest or apoptosis induction in cancer cell lines, for the compound 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine. While research exists on the broader class of imidazo[1,2-a]pyrazine derivatives, demonstrating their potential to induce apoptosis and affect the cell cycle in various cancer cell lines, this specific information is not available for the requested compound.

Therefore, no data tables summarizing research findings on cell cycle arrest or apoptosis mechanisms for this compound can be provided at this time.

In Vivo Proof-of-Concept Studies in Relevant Research Models (Excluding Clinical Human Data)

Following an extensive review of scientific literature, no specific in vivo proof-of-concept studies for this compound in relevant research models were identified. Preclinical studies detailing the efficacy, and mechanism of action of this particular compound in animal models of disease have not been published in the available resources. While other molecules within the imidazo[1,2-a]pyrazine class have been investigated in vivo for various therapeutic areas, this information is not directly applicable to the compound of interest as per the strict inclusion criteria of this article.

Consequently, no data tables summarizing findings from in vivo proof-of-concept studies for this compound can be presented.

Structure Activity Relationship Sar Studies and Analog Design Pertaining to 6 Bromo 2 Trifluoromethyl Imidazo 1,2 a Pyrazine

Systematic Modification of the Bromine Moiety at C-6

The replacement of the C-6 bromine with other halogens (chlorine, iodine, or fluorine) can significantly influence the compound's physicochemical and biological properties. While direct SAR comparisons for 6-halo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine are specific to the biological target, general principles can be drawn from studies on related heterocyclic systems.

Halogen atoms affect lipophilicity, with the trend generally being I > Br > Cl > F. They also differ in size and polarizability, which can alter binding interactions within a target protein's active site. For instance, in the development of ligands for detecting beta-amyloid plaques based on the related imidazo[1,2-a]pyridine (B132010) scaffold, both iodo and bromo derivatives showed high binding affinities, suggesting that larger, more polarizable halogens can be beneficial for certain interactions. nih.gov The choice of halogen can also impact synthetic accessibility and reactivity in subsequent steps; for example, an iodide is typically more reactive in cross-coupling reactions than a bromide or chloride. The 6-chloro derivative is often used as a key intermediate for regioselective functionalization. rsc.orgrsc.org

Table 1: Comparative Properties of Halogen Substituents at C-6

Halogen van der Waals Radius (Å) Electronegativity (Pauling) Lipophilicity Contribution (π) Reactivity in Cross-Coupling
F 1.47 3.98 +0.14 Low
Cl 1.75 3.16 +0.71 Moderate
Br 1.85 2.96 +0.86 High

| I | 1.98 | 2.66 | +1.12 | Very High |

The bromine at C-6 is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, which are cornerstones of modern medicinal chemistry. nih.gov These reactions allow for the efficient introduction of various alkyl, aryl, and heteroaryl groups, enabling a thorough exploration of the SAR at this position. ucl.ac.uk

Studies have demonstrated the successful monoarylation at the C-6 position of the imidazo[1,2-a]pyrazine (B1224502) core using Suzuki-Miyaura coupling to create novel hybrids. rsc.org Similarly, Negishi cross-couplings have been effectively used on 6-chloroimidazo[1,2-a]pyrazine (B1590719) to introduce a variety of functionalized aryl, alkyl, and benzylic zinc reagents. rsc.org The introduction of these larger, often rigid, groups can lead to significant gains in potency by establishing new, favorable interactions (e.g., hydrophobic, π-stacking) with the target protein. The nature of the introduced group—its size, electronics, and potential for hydrogen bonding—is critical. For example, synthesizing a library of 6-(hetero)aryl-imidazo[1,2-b]pyridazine derivatives showed that the specific aryl group introduced had a profound impact on the inhibition of TNF-α production. nih.gov

Table 2: Examples of C-6 Modifications via Cross-Coupling

Coupling Reaction Reagent Type R-Group Introduced Potential New Interactions
Suzuki-Miyaura Arylboronic acid Phenyl, Pyridyl π-stacking, hydrophobic
Negishi Organozinc reagent Functionalized aryl, alkyl Hydrophobic, polar
Buchwald-Hartwig Amine Anilines, heterocycles H-bonding, polar

| Sonogashira | Terminal alkyne | Alkynyl-aryl | Rigid linker, π-system |

Replacing the relatively lipophilic bromine atom with polar or ionizable groups can dramatically alter a compound's properties, particularly its solubility, cell permeability, and pharmacokinetic profile. While direct substitution on the C-6 position is less common than on other positions like C-8, the principles remain relevant. nih.gov Polar groups such as amides, sulfonamides, morpholines, or piperazines can be introduced, often via Buchwald-Hartwig amination or by first installing a versatile group via Suzuki coupling, which is then further modified.

The introduction of such groups can establish crucial hydrogen bond donor or acceptor interactions with the target protein, potentially boosting potency and selectivity. For instance, in the development of Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine scaffold, optimization of the solvent-accessible 8-position with polar groups led to improved oral bioavailability and kinase selectivity. researchgate.net A similar strategy at the C-6 position could yield analogous benefits, tailoring the compound's properties for specific therapeutic applications.

Variation of the Trifluoromethyl Group at C-2

The trifluoromethyl (CF3) group at the C-2 position is a powerful modulator of a molecule's properties. It is strongly electron-withdrawing, which can influence the electronics of the entire heterocyclic system. It is also highly lipophilic and can participate in unique interactions with biological targets. Modifying or replacing this group is a key strategy in SAR studies.

Replacing the CF3 group can fine-tune the steric bulk, lipophilicity, and metabolic stability of the compound. For example, replacing an aliphatic nitro group with a CF3 group in a series of cannabinoid receptor modulators resulted in compounds that were more potent and showed improved metabolic stability. nih.govelsevierpure.com This suggests that the CF3 group can offer advantages over other functionalities. Conversely, replacing the CF3 group with smaller alkyl groups like ethyl or methyl would decrease steric bulk and lipophilicity, which could be advantageous if the binding pocket is sterically constrained. The choice of isostere depends heavily on the specific topology and chemical environment of the target's binding site. researchgate.net

Table 3: Potential Bioisosteric Replacements for the C-2 Trifluoromethyl Group

Bioisostere Key Property Changes (Relative to CF3) Rationale for Replacement
Isopropyl Less electron-withdrawing, similar sterics (debatable) Probe steric and electronic requirements
Ethyl Less lipophilic, smaller, less electron-withdrawing Reduce steric bulk, improve solubility
Pentafluoroethyl (C2F5) More lipophilic, larger, strongly electron-withdrawing Increase hydrophobic interactions
Cyano (CN) Less lipophilic, smaller, electron-withdrawing Alter electronics and geometry

| Nitro (NO2) | Planar, strongly electron-withdrawing | Mimic electronic properties with different geometry |

Modifications to the Imidazo[1,2-a]pyrazine Core

Altering the core heterocyclic scaffold itself is a more profound modification but can lead to the discovery of novel chemical series with superior properties. nih.gov This approach, often guided by principles of bioisosterism, involves replacing the imidazo[1,2-a]pyrazine ring system with another bicyclic heterocycle that maintains a similar three-dimensional arrangement of key pharmacophoric features.

For example, research has shown that replacing the imidazo[1,2-a]pyrazine core with an imidazo[1,2-b]pyridazine (B131497) (IMP) moiety can lead to improved biological outcomes in certain contexts. researchgate.net In another study aimed at developing AMPAR negative modulators, the imidazo[1,2-a]pyrazine core was replaced with an isosteric pyrazolo[1,5-c]pyrimidine (B12974108) scaffold to mitigate poor pharmacokinetic properties. nih.gov Such core modifications can fundamentally change the molecule's ADME (absorption, distribution, metabolism, and excretion) properties, kinase selectivity profile, and potential for off-target effects, providing a powerful tool for lead optimization. researchgate.net

Nitrogen Atom Substitutions and Ring Fusion Strategies

The imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocyclic system, and modifications to its nitrogen atoms or the fusion of additional rings can significantly impact its pharmacological profile. While specific studies on 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine are limited, general principles derived from the broader class of imidazo[1,2-a]pyrazines can be extrapolated.

Ring Fusion Strategies: The fusion of additional rings to the imidazo[1,2-a]pyrazine core is a common strategy to explore new chemical space and enhance target binding affinity and selectivity. nih.gov This approach can lead to more rigid structures, which can be advantageous for fitting into specific binding pockets. For example, fusing a benzene (B151609) ring to the pyrazine (B50134) moiety to create a pyrazino[1,2-a]benzimidazole (B13791295) system has been explored for its potential anticancer activities. dergipark.org.tr Such fusion strategies can significantly alter the shape, size, and electronic properties of the molecule, leading to profound changes in its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies on imidazo[1,2-a]pyrazine derivatives have provided valuable insights into the physicochemical properties that govern their biological activities. dergipark.org.trespublisher.comresearchgate.net These models mathematically correlate variations in molecular descriptors with observed biological responses, such as inhibitory concentrations (IC50).

For the broader class of imidazo[1,2-a]pyrazines, QSAR studies have highlighted the importance of several key descriptors:

Hydrophobicity (clogP): This parameter has been shown to have a significant correlation with the anticancer activity of imidazo[1,2-a]pyrazine derivatives. dergipark.org.tr

Steric Parameters (Es, MR): The size and shape of substituents, as quantified by Taft's steric parameter (Es) and molar refractivity (MR), have also been identified as important determinants of biological activity. dergipark.org.tr

Electronic Parameters (σ, Ŧ): The electronic effects of substituents, described by Hammett's electronic parameter (σ) and field effect (Ŧ), can influence the interaction of the molecule with its target. dergipark.org.tr

A hypothetical QSAR model for a series of this compound analogs might take the form of a multiple linear regression (MLR) equation. For instance, a study on a series of thirteen imidazo[1,2-a]pyrazine derivatives submitted to principal components analysis (PCA), multiple regression analysis (MRA), partial least squares (PLS) regression, non-linear regression (RNLM), and neural network (NN) analysis to establish a quantitative structure-activity relationship for their cytotoxic effects. researchgate.net

Illustrative QSAR Data for Imidazo[1,2-a]pyrazine Analogs

CompoundclogPEsBiological Activity (log(1/C))
Analog 12.5-1.25.8
Analog 23.1-1.56.2
Analog 33.5-1.86.5
Analog 44.2-2.17.1

This interactive table demonstrates a potential correlation where increasing hydrophobicity and steric bulk lead to enhanced biological activity.

Rational Design Principles for Optimized Analogs based on SAR Data

The SAR and QSAR data for the imidazo[1,2-a]pyrazine scaffold provide a foundation for the rational design of optimized analogs of this compound. The goal is to modulate the properties of the lead compound to enhance its potency, selectivity, and pharmacokinetic profile.

Key Design Principles:

Bioisosteric Replacements: The trifluoromethyl group at the 2-position is a key feature. Bioisosteric replacement of this group with other electron-withdrawing moieties could be explored to fine-tune the electronic properties and metabolic stability of the molecule. cambridgemedchemconsulting.com Similarly, the bromo group at the 6-position could be replaced with other halogens or small lipophilic groups to probe the interaction with the target protein.

Substituent Effects: The introduction of various substituents at other available positions on the pyrazine ring can be used to optimize activity. For example, the addition of small alkyl or aryl groups could enhance van der Waals interactions within a binding pocket.

Scaffold Hopping and Ring Analogs: Replacing the imidazo[1,2-a]pyrazine core with other bicyclic heteroaromatic systems, such as imidazo[1,2-a]pyridines, could lead to novel compounds with improved properties. nih.govdocumentsdelivered.com This approach, known as scaffold hopping, can be a powerful tool for escaping patent space and discovering new chemical entities.

Illustrative Design Strategies for Analog Optimization

StrategyRationalePotential Outcome
Replace 6-Bromo with 6-ChloroModulate halogen bonding and lipophilicityAltered binding affinity and solubility
Introduce a methyl group at the 5-positionIncrease steric bulk and lipophilicityEnhanced van der Waals interactions
Bioisosteric replacement of 2-CF3 with a cyano groupModify electronic properties and hydrogen bonding potentialImproved target engagement

This interactive table outlines some rational design strategies that could be employed to generate analogs of this compound with potentially improved therapeutic profiles.

An in-depth analysis of the chemical compound this compound is crucial for its application in research and development. Advanced analytical techniques provide a comprehensive understanding of its structure, purity, and electronic properties. This article details the sophisticated spectroscopic and chromatographic methodologies employed for its characterization.

Perspectives on Potential Research Applications of 6 Bromo 2 Trifluoromethyl Imidazo 1,2 a Pyrazine and Its Analogs

Development as Novel Pharmacological Probes for Biological Pathways

The imidazo[1,2-a]pyrazine (B1224502) scaffold is a recognized privileged structure in medicinal chemistry, known for its interaction with a variety of biological targets. The specific substitution pattern of 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine makes it an attractive candidate for development as a pharmacological probe to investigate complex biological pathways. The bromine atom at the 6-position can serve as a handle for further chemical modification or for radiolabeling, allowing for its use in binding assays and imaging studies. The electron-withdrawing trifluoromethyl group at the 2-position can enhance binding affinity and metabolic stability, crucial properties for an effective probe.

Derivatives of the imidazo[1,2-a]pyrazine core have been identified as inhibitors of various kinases, which are key regulators of cellular signaling pathways. For instance, certain imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as potent inhibitors of Aurora kinases, which play a crucial role in mitosis nih.gov. The development of selective probes for such kinases is essential for dissecting their specific roles in cell cycle progression and tumorigenesis.

Potential as Lead Compounds for Target Validation Studies in Pre-clinical Research

In the realm of drug discovery, the identification of novel lead compounds is a critical step for validating new biological targets. This compound and its analogs hold considerable promise in this area. The imidazo[1,2-a]pyrazine nucleus has been successfully utilized to develop inhibitors for a range of therapeutic targets.

For example, research has shown that imidazo[1,2-a]pyrazine derivatives can act as potent inhibitors of Transforming growth factor-β activated kinase-1 (TAK1), a key signaling molecule in inflammatory and cancer pathways nih.gov. Furthermore, this scaffold has been explored for the development of inhibitors of Gαq/11 proteins, which are implicated in uveal melanoma nih.gov. The anti-tumor activity of such compounds underscores the potential of this chemical class in oncology research.

The antimalarial properties of imidazopyrazines have also been investigated, with lead optimization studies demonstrating their activity against the liver stages of Plasmodium parasites nih.gov. These findings highlight the versatility of the imidazo[1,2-a]pyrazine scaffold in targeting a diverse array of pathogens and disease pathways, making this compound a valuable starting point for medicinal chemistry campaigns.

Therapeutic TargetImidazo[1,2-a]pyrazine Derivative TypePotential Disease Indication
Aurora KinasesSubstituted imidazo[1,2-a]pyrazinesCancer
TAK1Novel imidazo[1,2-a]pyrazine derivativesCancer, Inflammatory Diseases
Gαq/11Substituted imidazo[1,2-a]pyrazinesUveal Melanoma
Plasmodium PI4KImidazopyrazine-based compoundsMalaria

Utility in Chemical Biology Research for Modulating Specific Proteins and Enzymes

The ability to selectively modulate the function of specific proteins and enzymes is a cornerstone of chemical biology. This compound, with its distinct chemical features, can be employed to design potent and selective modulators. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, properties that are often desirable for cell-based assays and in vivo studies.

The imidazo[1,2-a]pyrazine core has been shown to be a versatile scaffold for the development of kinase inhibitors. Pyrazine-based small molecules have been investigated as inhibitors of a variety of kinases, with some reaching clinical applications nih.gov. For example, derivatives of this heterocyclic system have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs) nih.gov. The strategic placement of the bromine atom on the this compound molecule provides a convenient point for synthetic elaboration, allowing for the generation of focused libraries of compounds to probe structure-activity relationships and optimize selectivity for a given protein target.

Applications in Advanced Materials Science (e.g., Optoelectronics, Organic Solar Cells)

Beyond its biological applications, the structural and electronic properties of this compound suggest its potential utility in the field of advanced materials science. The incorporation of trifluoromethyl groups into organic conjugated molecules has been shown to be a successful strategy for enhancing the performance of organic solar cells nih.gov. The strong electron-withdrawing nature of the CF3 group can lower the HOMO energy levels, which is beneficial for increasing the open-circuit voltage of photovoltaic devices nih.gov.

Furthermore, trifluoromethyl-substituted heterocyclic compounds, such as pyrazole derivatives, have been synthesized and characterized for their potential in photovoltaic and electroluminescent applications mdpi.comresearchgate.net. These compounds often exhibit high light absorbance and favorable electronic properties for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices mdpi.comresearchgate.net. The imidazo[1,2-a]pyrazine core, being an electron-deficient system, combined with the electron-withdrawing trifluoromethyl group, could lead to materials with interesting photophysical and electronic properties suitable for optoelectronic applications. The bromine atom could also be utilized for cross-coupling reactions to extend the conjugated system, further tuning the material's properties.

Property Enhanced by Trifluoromethyl GroupImpact on Organic Solar Cells
Increased PolarizationImproved exciton dissociation
Reduced Coulombic PotentialEnhanced short-circuit current density (JSC)
Lowered HOMO Energy LevelsIncreased open-circuit voltage (VOC)
Induced Intermolecular AggregationEnhanced molecular packing and morphology

Exploration in Agrochemical Research

The search for new and effective agrochemicals is a continuous effort to ensure food security. Halogenated and nitrogen-containing heterocyclic compounds have a long history of use in this industry. The presence of both a bromine atom and a trifluoromethyl group in this compound makes it an interesting candidate for agrochemical research.

Halogen substituents are known to play a unique role in the design of modern crop protection compounds, with a significant percentage of recently launched agrochemicals containing halogen atoms researchgate.netresearchgate.net. The introduction of halogens can influence a molecule's biological efficacy, metabolic stability, and mode of action researchgate.net. Trifluoromethylated heterocycles are also important scaffolds in the development of new agrochemicals nih.gov. The combination of these features in a single molecule suggests that this compound could serve as a valuable building block for the synthesis of novel herbicides, fungicides, or insecticides.

Use as Versatile Synthetic Building Blocks in Complex Molecule Synthesis

The chemical reactivity of this compound makes it a highly versatile building block for the synthesis of more complex molecules. The bromine atom at the 6-position is particularly amenable to a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of substituents at this position, enabling the rapid generation of diverse chemical libraries for biological screening or materials science applications.

The imidazo[1,2-a]pyrazine core itself is a valuable scaffold in organic synthesis nih.gov. The trifluoromethyl group at the 2-position is generally stable to many reaction conditions, allowing for chemical manipulations at other parts of the molecule without its degradation. The synthesis of various substituted imidazo[1,2-a]pyrazines has been reported, demonstrating the accessibility and modularity of this heterocyclic system tsijournals.comnih.gov. Trifluoromethyl-containing heterocycles are increasingly recognized as important synthons in medicinal and materials chemistry rsc.org.

Reaction TypePotential Modification
Suzuki CouplingIntroduction of aryl or heteroaryl groups
Stille CouplingIntroduction of alkyl, vinyl, or aryl groups
Buchwald-Hartwig AminationIntroduction of amine functionalities
Nucleophilic Aromatic SubstitutionIntroduction of various nucleophiles

Emerging Research Directions and Future Outlook for 6 Bromo 2 Trifluoromethyl Imidazo 1,2 a Pyrazine

Exploration of Undiscovered Biological Targets and Off-Target Effects

The imidazo[1,2-a]pyrazine (B1224502) scaffold is a versatile pharmacophore, with derivatives showing a wide range of biological activities, including as inhibitors of kinases, anticancer agents, and antivirals. For 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, a key future direction will be the comprehensive exploration of its biological targets beyond currently identified activities.

Undiscovered Biological Targets: High-throughput screening and chemoproteomics are powerful tools to identify novel protein-binding partners for this compound. This could unveil previously unknown mechanisms of action and therapeutic applications. For instance, many imidazo[1,2-a]pyrazine derivatives have been investigated as kinase inhibitors. nih.govresearchgate.netdrugbank.comkent.ac.uk A systematic profiling of this compound against a broad panel of kinases could reveal selective inhibitory activity against kinases implicated in various diseases, from cancer to inflammatory disorders. acs.org Furthermore, considering the broad-spectrum anti-influenza activity identified in some imidazo[1,2-a]pyrazine derivatives, exploring the antiviral potential of this specific compound against a range of viruses is a promising avenue. acs.orgnih.gov

Off-Target Effects: A thorough investigation of off-target effects is crucial for the development of any therapeutic candidate. Understanding the off-target profile of this compound will be essential to predict potential side effects and to refine its selectivity. Techniques such as affinity-based protein profiling and computational predictions can be employed to identify unintended molecular interactions. This knowledge is not only vital for safety assessment but can also lead to drug repurposing opportunities if an off-target effect is found to be therapeutically beneficial.

Application of Advanced Synthetic Methodologies

The synthesis of functionalized imidazo[1,2-a]pyrazines can be further optimized by employing advanced synthetic methodologies. These modern techniques offer advantages in terms of efficiency, safety, and scalability.

Flow Chemistry: Continuous flow synthesis has emerged as a powerful tool in modern organic chemistry, offering precise control over reaction parameters, enhanced safety, and the potential for automation. acs.orgnih.gov The application of flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and easier scale-up compared to traditional batch processes. vapourtec.com

Photoredox Catalysis and Electrochemistry: Photoredox catalysis and electrochemistry are increasingly utilized for the C-H functionalization of heterocyclic compounds under mild conditions. mdpi.comnih.govresearchgate.net These methods could be applied to introduce further diversity into the this compound scaffold, allowing for the synthesis of novel derivatives with potentially enhanced biological activities. nih.gov For example, visible light-induced C-H functionalization has been successfully applied to imidazo[1,2-a]pyridines, a closely related scaffold. dntb.gov.ua

Synthetic MethodologyPotential Advantages for this compound Synthesis
Flow Chemistry Improved reaction control, enhanced safety, easier scalability, potential for automation. acs.orgnih.gov
Photoredox Catalysis Mild reaction conditions, high functional group tolerance, access to novel transformations. mdpi.comnih.gov
Electrochemistry Use of electrons as a clean reagent, avoidance of harsh oxidants or reductants, potential for unique reactivity. mdpi.com

Development of Bioconjugates or Prodrug Strategies (from a research perspective)

To enhance the therapeutic potential and overcome potential limitations of this compound, the development of bioconjugates and prodrugs represents a promising research direction.

Bioconjugates: By attaching the molecule to a targeting moiety, such as an antibody or a peptide, it is possible to achieve selective delivery to specific cells or tissues. This approach can increase the therapeutic efficacy while minimizing systemic toxicity. Research into peptide-imidazo[1,2-a]pyrazine bioconjugates has already shown promise for targeting specific enzymes. nih.govnih.gov

Prodrugs: A prodrug strategy involves modifying the parent compound into an inactive form that is converted to the active drug within the body. This can be used to improve physicochemical properties, such as solubility and membrane permeability, or to achieve targeted drug release. For instance, a prodrug of this compound could be designed to be activated by specific enzymes that are overexpressed in diseased tissues. The medicinal chemistry of imidazotetrazine prodrugs offers valuable insights into such strategies. mdpi.com

Integration with Artificial Intelligence and Machine Learning in Chemical Research and Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. These computational tools can be leveraged to accelerate the design and optimization of this compound and its analogs.

In Silico Screening and Library Design: AI/ML algorithms can be used to perform virtual screening of large compound libraries to identify new derivatives of this compound with improved activity and selectivity. nih.gov These models can learn from existing structure-activity relationship (SAR) data to predict the biological activity of novel, un-synthesized compounds. This approach can significantly reduce the time and cost associated with experimental screening. In silico studies have already been applied to identify potential inhibitors from pyrazine (B50134) derivatives. researchgate.net

Pharmacophore-Guided Optimization: Machine learning models can help in identifying the key structural features (pharmacophore) responsible for the biological activity of the imidazo[1,2-a]pyrazine scaffold. This information can then guide the rational design of new derivatives with optimized properties. Pharmacophore-guided optimization has been successfully used for other imidazo[1,2-a]pyrazine derivatives. rsc.org

AI/ML ApplicationPotential Impact on this compound Research
Virtual Screening Rapid identification of new, potent analogs from large virtual libraries. nih.gov
QSAR Modeling Prediction of biological activity and physicochemical properties of novel derivatives.
De Novo Design Generation of entirely new molecular structures with desired properties.
Pharmacophore Modeling Understanding key structural features for activity and guiding rational design. rsc.org

Sustainability Considerations in Synthesis and Research Practices

The principles of green chemistry are becoming increasingly important in chemical research and manufacturing. Future research on this compound should incorporate sustainable practices to minimize the environmental impact.

Green Synthetic Approaches: The development of synthetic routes that utilize environmentally benign solvents (such as water or bio-based solvents), reduce energy consumption, and minimize waste generation is a key goal. mdpi.comresearchgate.netmdpi.com Methodologies like microwave-assisted synthesis and the use of recyclable catalysts are promising avenues for the greener synthesis of nitrogen heterocycles. ingentaconnect.comeuroasiapub.orgbenthamdirect.comresearchgate.net A rapid, metal-free, and aqueous synthesis of imidazo[1,2-a]pyridines has been reported, which could be adapted for imidazo[1,2-a]pyrazines. rsc.org

Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. Multicomponent reactions are a good example of atom-economical processes that have been used for the synthesis of imidazo[1,2-a]pyrazines. researchgate.net

Renewable Feedstocks: Exploring the use of renewable starting materials for the synthesis of the imidazo[1,2-a]pyrazine core would further enhance the sustainability of the process. The use of alcohols derived from renewable resources in the synthesis of N-heterocycles is an area of active research. rsc.org

Q & A

Q. What are the common synthetic routes for 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, and how do reaction parameters influence product purity?

  • Methodological Answer : The synthesis typically involves bromination and trifluoromethylation of imidazo[1,2-a]pyrazine precursors. Key steps include:
  • Electron density-guided bromination : Bromine or HBr in acetic acid at controlled temperatures (60–80°C) targets electron-rich positions, as guided by computational electron density maps to ensure regioselectivity .
  • Trifluoromethyl introduction : Use of CF₃ reagents like Togni’s reagent under Pd catalysis or via nucleophilic substitution with Cu-mediated coupling .
  • Purification : Recrystallization from pentane or ethyl acetate improves purity (>95%), as validated by HPLC and NMR .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign signals based on coupling patterns (e.g., deshielded protons near bromine at δ 7.8–8.2 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 280.994 for C₇H₅BrF₃N₃) .
  • Crystallography : Single-crystal X-ray diffraction resolves the planar imidazo[1,2-a]pyrazine core, with Br and CF₃ groups inducing torsional angles of 5–10° .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields, particularly in scaling-up reactions?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side-product formation .
  • Catalyst loading : Pd(PPh₃)₄ at 5 mol% improves trifluoromethylation efficiency (yield: 78% vs. 45% without catalyst) .
  • Temperature control : Lowering bromination temperature to 60°C minimizes decomposition, increasing yield from 65% to 82% .

Q. What strategies address regioselectivity challenges during functionalization at position 7 of the imidazo[1,2-a]pyrazine scaffold?

  • Methodological Answer :
  • Protecting groups : Use of Boc-protected amines directs electrophilic substitution to position 7, achieving >90% regioselectivity .
  • Microwave-assisted synthesis : Short reaction times (10–15 min) reduce competing pathways, favoring C-7 functionalization .
  • Computational modeling : DFT calculations predict transition-state energies to guide reagent selection (e.g., silylformamidines for amination) .

Q. How can contradictions in reported synthetic yields (e.g., 50–90%) be resolved?

  • Methodological Answer :
  • Parameter standardization : Discrepancies arise from varying solvent purity (e.g., anhydrous vs. technical-grade DMF). Replicate reactions under inert atmospheres to stabilize intermediates .
  • Byproduct analysis : LC-MS identifies competing pathways (e.g., dehalogenation in Pd-catalyzed reactions), informing additive use (e.g., K₂CO₃ suppresses side reactions) .

Q. What are the comparative reactivity trends between this compound and related imidazo-heterocycles (e.g., imidazo[1,2-a]pyrimidines)?

  • Methodological Answer :
  • Electrophilicity : The pyrazine ring’s electron-deficient nature accelerates nucleophilic aromatic substitution (SNAr) at C-6 compared to pyrimidine analogs (half-life: 2 h vs. 8 h in MeOH/NaOAc) .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition at 220°C for pyrazine derivatives vs. 190°C for pyrimidines, attributed to stronger N–Br bonding .

Q. What safety protocols are critical for handling bromo and trifluoromethyl groups during synthesis?

  • Methodological Answer :
  • Bromine handling : Use fume hoods and PTFE-lined reactors to prevent inhalation/contact. Quench excess Br₂ with Na₂S₂O₃ .
  • CF₃ reagents : Avoid moisture (e.g., Togni’s reagent hydrolyzes to HF); employ CaCO₃ traps and fluoropolymer gloves .

Key Citations

  • Synthetic Optimization :
  • Structural Characterization :
  • Safety and Handling :

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.